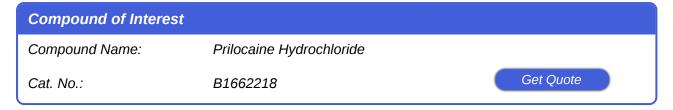


# Prilocaine Hydrochloride: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of **prilocaine hydrochloride**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

# **Core Physical and Chemical Properties**

**Prilocaine hydrochloride** is a local anesthetic of the amide type.[1][2] Its efficacy and safety profile are intrinsically linked to its physicochemical characteristics.

# **General Properties**



Property	Value	Reference
Chemical Name	N-(2-methylphenyl)-2- (propylamino)propanamide hydrochloride	[2]
Molecular Formula	C13H21CIN2O	
Molecular Weight	256.77 g/mol	
CAS Number	1786-81-8	[2]
Appearance	White to almost white crystalline powder	

# **Physicochemical Data**

The following table summarizes key quantitative data for prilocaine hydrochloride.

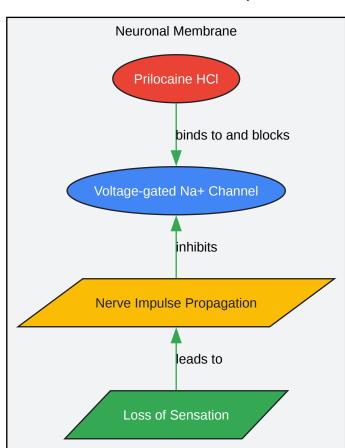
Parameter	Value	Reference
Melting Range	166 - 169 °C	[3]
рКа	7.89 (prilocaine base)	[4]
Solubility		
in Water	Freely soluble	
in Ethanol	Freely soluble	
in Methanol	Freely soluble	
in Acetone	Very soluble	[4]
pH (of solution)	6.0 - 7.0	[5]

# **Mechanism of Action**

**Prilocaine hydrochloride** functions as a local anesthetic by blocking nerve impulses.[6] Its primary target is the voltage-gated sodium channels located on the neuronal cell membranes. [1][6][7]



By binding to these channels, **prilocaine hydrochloride** stabilizes the neuronal membrane and inhibits the influx of sodium ions that is necessary for the initiation and propagation of action potentials.[1][6] This reversible blockade of nerve impulse generation results in a temporary loss of sensation in the area of administration.[1]



Mechanism of Action of Prilocaine Hydrochloride

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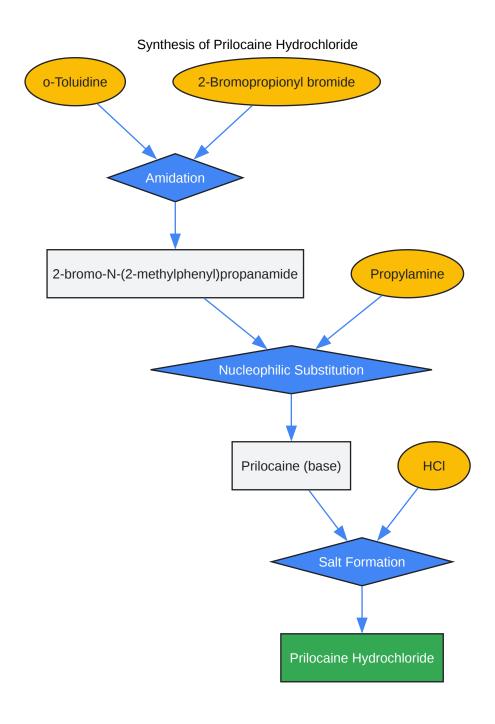
Mechanism of Action of Prilocaine Hydrochloride

# **Synthesis Pathway**

The synthesis of prilocaine typically involves a two-step process starting from o-toluidine.[8][9] The first step is the amidation of o-toluidine with 2-bromopropionyl bromide to form an



intermediate, 2-bromo-N-(2-methylphenyl)propanamide.[9] This is followed by a nucleophilic substitution reaction where the bromine atom is displaced by propylamine to yield prilocaine.[9] The final step involves the formation of the hydrochloride salt.



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#### Synthesis of Prilocaine Hydrochloride

# **Experimental Protocols**

The following sections detail the methodologies for determining the key physical and chemical properties of **prilocaine hydrochloride**.

### **Melting Range Determination**

This protocol is based on the USP General Chapter <741>.[4][10]

Objective: To determine the temperature range over which **prilocaine hydrochloride** transitions from a solid to a liquid.

#### Apparatus:

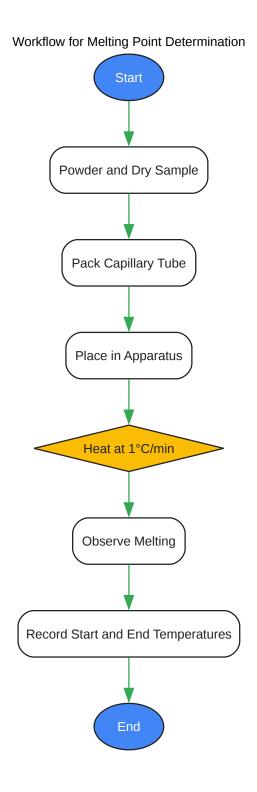
- Melting point apparatus (capillary method)
- Capillary tubes (0.8-1.2 mm internal diameter, 10 cm long)[4]
- Thermometer, calibrated

#### Procedure:

- Sample Preparation: Finely powder the **prilocaine hydrochloride** sample. Dry the powdered sample at 105°C for 4 hours.[3]
- Capillary Loading: Pack the dry powder into a capillary tube to a height of 2.5-3.5 mm.[11]
- Measurement:
  - Place the capillary tube in the heating block of the melting point apparatus.
  - Heat the block at a rate of approximately 1°C per minute.[11]
  - Record the temperature at which the substance begins to melt (the first appearance of liquid).
  - Record the temperature at which the substance is completely melted.



• The melting range is the interval between these two temperatures.



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#### Workflow for Melting Point Determination

### pKa Determination by Potentiometric Titration

This protocol is a general guideline based on established potentiometric titration methods.[12] [13][14]

Objective: To determine the acid dissociation constant (pKa) of prilocaine.

#### Apparatus:

- · Potentiometer with a pH electrode
- · Magnetic stirrer and stir bar
- Burette
- Beaker

#### Reagents:

- Prilocaine hydrochloride sample
- 0.1 M Sodium hydroxide (NaOH) solution, standardized
- 0.1 M Hydrochloric acid (HCl) solution, standardized
- Potassium chloride (KCI) for maintaining ionic strength
- Deionized water

#### Procedure:

- Sample Preparation: Accurately weigh and dissolve a known amount of prilocaine
  hydrochloride in deionized water to create a solution of approximately 1 mM.[12] Add KCI to
  maintain a constant ionic strength.
- Titration Setup: Place the beaker with the sample solution on the magnetic stirrer and immerse the pH electrode.



#### • Titration:

- If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) with 0.1
   M HCl.
- Titrate the solution with standardized 0.1 M NaOH, adding small increments of the titrant.
- Record the pH value after each addition, allowing the reading to stabilize.
- Data Analysis:
  - Plot the pH values against the volume of NaOH added to generate a titration curve.
  - The pKa is determined from the pH at the half-equivalence point of the titration curve.

### **Solubility Determination (Shake-Flask Method)**

This protocol is based on the principles outlined in USP General Chapter <1236>.[15][16]

Objective: To determine the equilibrium solubility of **prilocaine hydrochloride** in a specific solvent.

#### Apparatus:

- Mechanical shaker or agitator in a temperature-controlled environment (e.g., water bath)
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- HPLC or UV-Vis spectrophotometer for concentration analysis

#### Procedure:

 Sample Preparation: Add an excess amount of prilocaine hydrochloride to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a flask.



#### Equilibration:

- Seal the flask to prevent solvent evaporation.
- Place the flask in the shaker at a constant temperature (e.g., 25°C or 37°C).
- Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).
- Phase Separation:
  - Allow the suspension to settle.
  - Centrifuge an aliquot of the suspension to separate the undissolved solid from the saturated solution.
- Analysis:
  - Carefully withdraw a sample of the clear supernatant.
  - o Dilute the sample appropriately with the solvent.
  - Determine the concentration of prilocaine hydrochloride in the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
- Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

# **Spectroscopic Data**

Spectroscopic analysis is crucial for the identification and characterization of **prilocaine hydrochloride**.

### **UV-Vis Spectroscopy**

A simple and sensitive spectrophotometric method has been developed for the determination of prilocaine HCl. The quantitative analysis is carried out at a wavelength of 230 nm.[17][18] The method has been shown to be linear in the concentration range of 3-15 µg/mL.[17][18]



### Infrared (IR) Spectroscopy

The infrared spectrum of **prilocaine hydrochloride** is a key component of its identification as per the USP monograph.[3] The spectrum should be compared to that of a reference standard.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H-NMR and <sup>13</sup>C-NMR spectroscopy are powerful tools for the structural elucidation of **prilocaine hydrochloride**. The chemical shifts and coupling constants provide detailed information about the molecular structure.

# Stability and Storage

**Prilocaine hydrochloride** should be preserved in well-closed containers.[3] It is chemically stable under standard ambient conditions (room temperature).

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